1-(4-Fluorophenyl)but-1-en-3-one
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Overview
Description
“1-(4-Fluorophenyl)but-1-en-3-one” is a chemical compound with the CAS Number: 1611-38-7 . It has a molecular weight of 164.18 and its IUPAC name is (3E)-4-(4-fluorophenyl)-3-buten-2-one . It is a solid at room temperature .
Physical And Chemical Properties Analysis
“1-(4-Fluorophenyl)but-1-en-3-one” is a solid at room temperature . It has a flash point of 110-112/1mm .Scientific Research Applications
Building Blocks in Chemical Synthesis
This compound is used as a building block in chemical synthesis . It is often used in the preparation of other complex molecules due to its reactivity and structural features .
Preparation of Fluorinated Styrene Derivatives
“1-(4-Fluorophenyl)but-1-en-3-one” can be reduced to “4-(fluorophenyl)but-3-en-2-ols” by Luche reduction (NaBH4, CeCl3, CH3OH). These alkenols can be seen as potential starting material for fluorinated styrene derivatives .
Component in Co-polymers
This compound has been investigated as a component in co-polymers . The presence of the fluorophenyl group can influence the properties of the resulting polymer, potentially leading to materials with unique characteristics .
Precursor to 1-(fluorophenyl)buta-1,3-dienes
“4-(Fluorophenyl)but-3-en-2-ols”, which can be prepared from “1-(4-Fluorophenyl)but-1-en-3-one”, can be used as precursors to 1-(fluorophenyl)buta-1,3-dienes . These dienes could be of interest as building blocks in co-polymers .
Synthesis of Heterocyclic Compounds
This compound can be used in the synthesis of heterocyclic compounds, such as 1,2,3-triazoles . These heterocycles have a wide range of medicinal applications, including anti-HIV, anticancer, antibacterial, anti-inflammatory, antitubercular, and antiviral activities .
Flame Retardants
Although not directly, derivatives of this compound, such as benzyl(4-fluorophenyl)phenylphosphine oxide (BFPPO), have been synthesized and studied for their potential use in flame retardants .
Safety and Hazards
properties
IUPAC Name |
(E)-4-(4-fluorophenyl)but-3-en-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO/c1-8(12)2-3-9-4-6-10(11)7-5-9/h2-7H,1H3/b3-2+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXOKEPVAYTWJGM-NSCUHMNNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC1=CC=C(C=C1)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C/C1=CC=C(C=C1)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90876251 |
Source
|
Record name | 3-Buten-2-one,4-(4-fluorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90876251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1611-38-7 |
Source
|
Record name | 3-Buten-2-one,4-(4-fluorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90876251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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